molecular formula C10H13NOS B13304207 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B13304207
M. Wt: 195.28 g/mol
InChI Key: PYYRIZPEPKWFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) linked via a ketone group to a thiophene moiety. This structure combines electron-rich aromatic thiophene with the basicity of pyrrolidine, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its reactivity is influenced by the electron-donating nature of pyrrolidine and the π-conjugated thiophene system, enabling applications in catalysis, materials science, and drug discovery .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

2-pyrrolidin-2-yl-1-thiophen-2-ylethanone

InChI

InChI=1S/C10H13NOS/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h2,4,6,8,11H,1,3,5,7H2

InChI Key

PYYRIZPEPKWFCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Step 1: Formation of Thiophene Acetonitrile Derivatives

The initial step involves synthesizing thiophene acetonitrile derivatives, which serve as key intermediates. This is achieved through halogenation of thiophene compounds followed by nucleophilic substitution or coupling reactions:

  • Halogenation of Thiophene: Thiophene is brominated or chlorinated at the 2-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) or other polar aprotic solvents, yielding 2-bromothiophene or 2-chlorothiophene.

  • Nucleophilic Substitution: The halogenated thiophene reacts with cyanide sources (e.g., sodium cyanide) to produce thiophene acetonitrile derivatives.

Step 2: Formation of 2-(Thiophen-2-yl)ethan-1-one

The acetonitrile derivatives are then hydrolyzed or converted into ketone functionalities via hydrolysis or reduction, leading to 2-(thiophen-2-yl)ethan-1-one.

Coupling with Pyrrolidine Moiety

Step 3: N-Alkylation or Nucleophilic Addition

The key step involves introducing the pyrrolidin-2-yl group onto the ethanone backbone:

  • Reductive Amination: Reacting 2-(thiophen-2-yl)ethan-1-one with pyrrolidine in the presence of reducing agents (e.g., sodium cyanoborohydride) facilitates the formation of the N-substituted pyrrolidine derivative.

  • Direct Alkylation: Alternatively, the ketone can be converted into an imine or enamine intermediate, which then reacts with pyrrolidine to form the target compound.

Step 4: Cyclization and Final Functionalization

Further cyclization or functional group modifications may be employed to optimize yield and purity, often involving acid or base catalysis, or employing protecting groups during synthesis.

Alternative Route: Suzuki Coupling and Oxidation

Step 5: Suzuki Coupling

A more advanced approach involves synthesizing a thiophene derivative with a boronic acid or ester group, which then undergoes Suzuki-Miyaura cross-coupling with a halogenated pyrrolidine precursor:

  • Preparation of Boronic Acid Derivative: Bromothiophene is coupled with phenylboronic acid derivatives under palladium catalysis at elevated temperatures (~80-100°C).

  • Coupling Reaction: The resulting biaryl or heteroaryl compound is then coupled with a pyrrolidine-containing halide or amine, forming the core structure.

Step 6: Oxidation and Final Steps

Subsequent oxidation steps, such as using IBX (o-iodoxybenzoic acid), facilitate the formation of carbonyl groups or other functionalities necessary for the final compound.

Data Table: Summary of Key Preparation Steps

Step Reaction Type Reagents Conditions Purpose
1 Halogenation NBS, DMF 0°C to room temp Thiophene halogenation
2 Cyanation NaCN Reflux Thiophene acetonitrile synthesis
3 Hydrolysis/Reduction H₂O, HCl, NaBH₄ Reflux Convert acetonitrile to ketone
4 N-Alkylation Pyrrolidine, NaBH₃CN Mild heating Attach pyrrolidine moiety
5 Suzuki Coupling Pd catalyst, boronic acid 80-100°C Cross-coupling of heteroaryl groups
6 Oxidation IBX 80°C Functional group oxidation

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s core structure can be modified by altering the heterocyclic amine (pyrrolidine), the aromatic ring (thiophene), or the ketone group. Below is a comparative analysis of key analogs:

Compound Name Structural Variation Key Properties/Applications References
2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one Pyrrolidine replaced with hydroxypiperidine Enhanced hydrophilicity due to hydroxyl group; potential for chiral resolution
1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one Thiophene replaced with bromophenyl Increased steric bulk and halogen-mediated reactivity; used in cross-coupling reactions
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one Pyrrolidine replaced with piperazine Improved basicity and hydrogen-bonding capacity; explored in neurotransmitter analogs
2-(Benzo[d]thiazol-2-ylidene)-1-(thiophen-2-yl)ethan-1-one Addition of benzothiazole group Solid-state emissive properties; aggregation-induced emission (AIE) for OLEDs
2-(Ethylsulfonyl)-1-(thiophen-2-yl)ethan-1-one Ketone modified with sulfonyl group Enhanced stability and electrophilicity; intermediate in sulfonamide drug synthesis

Key Observations :

  • Pyrrolidine vs. Piperidine/Piperazine : Substituting pyrrolidine with larger amines (e.g., piperazine) increases steric hindrance and alters basicity, impacting binding affinity in receptor-targeted applications .
  • Thiophene vs. Other Aromatics : Replacing thiophene with phenyl or bromophenyl reduces π-conjugation but introduces halogen-mediated reactivity (e.g., Suzuki coupling) .
  • Functional Group Additions : Sulfonyl or benzothiazole groups enhance stability and optoelectronic properties, enabling applications in materials science .

Yield Comparison :

  • Target Compound: Limited yield data available, but analogs like 1-(thiophen-2-yl)-2-(benzimidazo-triazolyl)ethanone show yields of 17% under similar conditions .
  • Sulfonyl Derivatives : Higher yields (65–90%) due to stabilized intermediates in sulfonyl vinylamine reactions .

Physicochemical Properties

Property 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one 2-(Ethylsulfonyl)-1-(thiophen-2-yl)ethan-1-one 2-(Benzo[d]thiazol-2-ylidene)-1-(thiophen-2-yl)ethan-1-one
Solubility Moderate in polar solvents (ethanol, DCM) High in polar aprotic solvents (DMF) Low (requires DMSO for dissolution)
Fluorescence Not reported Non-emissive Strong AIE (λem = 550 nm)
Thermal Stability Stable up to 150°C Stable up to 200°C Decomposes above 180°C
References

Biological Activity

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one, a compound featuring a pyrrolidine ring and a thiophene moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C10H13NOSC_{10}H_{13}NOS. Its structure includes a pyrrolidine ring connected to a thiophene, which is known for its role in various bioactive compounds.

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, a related compound demonstrated an average IC50 of 13.4 nM against several cancer cell lines, including those resistant to paclitaxel. This compound also inhibited tubulin polymerization with an IC50 of 1.6 μM, leading to G2/M phase arrest and apoptosis through mitochondrial pathways . Such findings suggest that this compound may share similar mechanisms.

Neuroprotective Effects

Pyrrolidine compounds have been investigated for neuroprotective properties. They may modulate neurotransmitter systems or provide antioxidant effects, although specific data on this compound remains sparse in the literature.

The biological activity of this compound can be attributed to:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown that disrupting microtubule dynamics can lead to cell cycle arrest and apoptosis.
  • Induction of Apoptosis : The activation of mitochondrial pathways leading to apoptosis is a common mechanism among anticancer agents.
  • Antimicrobial Mechanisms : The interaction with bacterial membranes or inhibition of essential bacterial enzymes could explain the antimicrobial activity seen in related compounds.

Case Studies and Research Findings

A notable study involved the synthesis and evaluation of various thieno[3,2-d]pyrimidin derivatives, which demonstrated strong antiproliferative activities and induced apoptosis in cancer cells . Although not directly studying this compound, these findings underscore the potential of similar structures in therapeutic applications.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 / MIC ValueReference
Pyrrolidin derivative (Compound 20)AnticancerIC50 = 13.4 nM
Pyrrole benzamide derivativeAntibacterialMIC = 3.12 - 12.5 μg/mL
Pyrrolidine analogAntileukemicLow nanomolar

Q & A

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS applications?

  • Methodological Answer : Systematic substitution (e.g., halogenation at thiophene or N-alkylation of pyrrolidine) generates analogs. In vitro blood-brain barrier (BBB) permeability is assessed via PAMPA-BBB. In vivo pharmacokinetics (brain/plasma ratio) and receptor occupancy (PET imaging) validate CNS penetration. ClogP (2–4) and polar surface area (<90 Ų) are optimized for bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.